Product packaging for 1-(Trimethylsilyl)tetradec-1-yn-3-ol(Cat. No.:)

1-(Trimethylsilyl)tetradec-1-yn-3-ol

Cat. No.: B11825680
M. Wt: 282.5 g/mol
InChI Key: BTHOSMJJKJZOEK-UHFFFAOYSA-N
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Description

Historical Context and Significance of Silylated Alkynes in Organic Chemistry

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, have been fundamental building blocks in organic chemistry since the 19th century. numberanalytics.comwikipedia.org Their unique linear geometry and the high electron density of the triple bond make them highly reactive and versatile starting materials for a vast array of chemical transformations. numberanalytics.com A pivotal advancement in alkyne chemistry was the introduction of silyl (B83357) groups, particularly the trimethylsilyl (B98337) (TMS) group, as a protecting agent for terminal alkynes—alkynes with a hydrogen atom attached to a triply bonded carbon. gelest.comccspublishing.org.cn

The acidic nature of this terminal hydrogen makes it reactive under basic conditions, which can interfere with desired reactions elsewhere in the molecule. numberanalytics.comccspublishing.org.cn By replacing this hydrogen with a sterically bulky and electronically stabilizing group like TMS, chemists could prevent unwanted side reactions. ccspublishing.org.cnnih.gov This protection strategy, involving the reaction of a terminal alkyne with a reagent like trimethylsilyl chloride, proved to be robust and reversible. orgsyn.org The TMS group can be easily removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions such as potassium carbonate in methanol, regenerating the terminal alkyne for further functionalization. gelest.com

The significance of silylated alkynes extends beyond simple protection. The silyl group profoundly influences the reactivity of the alkyne, enabling highly selective transformations. nih.gov For instance, the steric and electronic effects of the TMS group play a key role in directing the outcomes of cross-coupling reactions and cycloadditions, allowing for the construction of complex molecular architectures with high precision. nih.govnih.gov This has made silylated alkynes indispensable tools in the synthesis of pharmaceuticals, natural products, and advanced organic materials. ccspublishing.org.cnnih.gov

Role of 1-(Trimethylsilyl)tetradec-1-yn-3-ol as a Versatile Synthetic Intermediate

This compound is a specialized silylated alkyne that embodies the strategic advantages conferred by its distinct functional groups. Its structure features a long, 14-carbon aliphatic chain, a hydroxyl (-OH) group at the third carbon, and a terminal alkyne protected by a trimethylsilyl group. This unique combination of a hydrophobic chain and reactive functional groups makes it a valuable intermediate in multi-step organic syntheses.

The synthesis of this compound typically involves the addition of a metal acetylide to an aldehyde, a common method for creating propargyl alcohols (compounds with a hydroxyl group adjacent to a triple bond). nih.govresearchgate.net The terminal alkyne of tetradec-1-yn-3-ol (B2372809) is then protected using a silylating agent like trimethylsilyl chloride in the presence of a base to yield the target molecule.

As a synthetic intermediate, its utility is multifaceted:

Building Block for Complex Molecules: The long carbon chain is a ready-made scaffold for constructing complex lipids and other natural products.

Site for Further Functionalization: The secondary alcohol can be oxidized to a ketone or participate in esterification and etherification reactions. nih.gov

Controlled Alkyne Reactivity: The TMS-protected alkyne is stable to many reaction conditions but can be selectively deprotected to reveal the terminal alkyne. gelest.com This terminal alkyne can then undergo a variety of transformations, including classic C-C bond-forming reactions like Sonogashira, Stille, and Hay couplings. ccspublishing.org.cnnih.gov

The interplay between the hydroxyl group and the silylated alkyne allows for a sequence of reactions where one group can be manipulated while the other remains protected, highlighting its role as a versatile and strategic component in complex synthetic campaigns.

Scope and Research Objectives Pertaining to this compound

Research involving this compound and structurally similar long-chain propargyl alcohols is driven by the need for efficient pathways to biologically active molecules and novel materials.

Key research objectives include:

Natural Product Synthesis: This compound serves as a precursor in the synthesis of complex natural products. For example, its core structure is relevant to the synthesis of molecules like lembehyne B, where the silyl group is removed in a late-stage step of the synthesis.

Development of Therapeutic Agents: Investigations have explored the biological activity of this compound. It has demonstrated antimicrobial properties, showing activity against Leishmania donovani, the protozoan parasite that causes leishmaniasis, with a reported effective concentration (EC50) of 19.8 μg/ml. The proposed mechanism involves the inhibition of the parasite's DNA topoisomerase IB enzyme.

Biochemical Probes: The presence of a hydroxyl group allows for hydrogen bonding, making it a candidate for use as a biochemical probe to study molecular interactions within biological systems.

Specialty Materials: The long alkyl chain and the reactive alkyne functionality make it a potential monomer or building block for the creation of specialty polymers and other advanced materials.

The data below summarizes the key properties and synthetic parameters of this compound.

Compound Data

Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC17H34OSi
Molecular Weight282.5 g/mol
IUPAC NameThis compound
Typical Synthesis Parameters
ParameterDetailsReference
Starting Materialtetradec-1-yn-3-ol
Silylating AgentTrimethylsilyl chloride (TMSCl)
BaseTriethylamine (B128534) (TEA) or n-butyllithium (nBuLi)
SolventAnhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)
Temperature-78°C to 25°C
Typical Yield70-85%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34OSi B11825680 1-(Trimethylsilyl)tetradec-1-yn-3-ol

Properties

Molecular Formula

C17H34OSi

Molecular Weight

282.5 g/mol

IUPAC Name

1-trimethylsilyltetradec-1-yn-3-ol

InChI

InChI=1S/C17H34OSi/c1-5-6-7-8-9-10-11-12-13-14-17(18)15-16-19(2,3)4/h17-18H,5-14H2,1-4H3

InChI Key

BTHOSMJJKJZOEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C#C[Si](C)(C)C)O

Origin of Product

United States

Synthetic Methodologies for 1 Trimethylsilyl Tetradec 1 Yn 3 Ol

Established Synthetic Routes to 1-(Trimethylsilyl)tetradec-1-yn-3-ol

Established methods for the synthesis of this compound primarily rely on two straightforward strategies: the direct alkynylation of an aldehyde with a protected acetylene (B1199291) or the silylation of a terminal alkyne precursor.

Strategies Involving Alkynylation Reactions

A common and direct approach to this compound is the nucleophilic addition of a trimethylsilylacetylide anion to dodecanal (B139956). This reaction forms the carbon-carbon bond and sets the propargylic alcohol functionality in a single step. The trimethylsilylacetylide is typically generated in situ by deprotonating trimethylsilylacetylene (B32187) with a strong base.

The choice of base and reaction conditions can influence the yield and scalability of the process. Organolithium bases, such as n-butyllithium (n-BuLi), are highly effective for this transformation, ensuring complete deprotonation of the terminal alkyne. The reaction is generally performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C to 0 °C) to minimize side reactions.

An alternative method involves the silylation of the parent alcohol, tetradec-1-yn-3-ol (B2372809). This two-step approach first requires the synthesis of the terminal alkyne, which can then be protected with a trimethylsilyl (B98337) group. The silylation is typically achieved by treating tetradec-1-yn-3-ol with trimethylsilyl chloride (TMSCl) in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases for this purpose include triethylamine (B128534) (TEA) or more potent silylating activators like lithium bis(trimethylsilyl)amide (LiHMDS). A catalytic approach utilizing boron trifluoride etherate (BF₃·OEt₂) has also been reported to facilitate the silylation, offering high yields under mild conditions.

MethodReagentsBaseSolventTypical Yield
AlkynylationDodecanal, Trimethylsilylacetylenen-ButyllithiumTetrahydrofuran (THF)Not specified
SilylationTetradec-1-yn-3-ol, Trimethylsilyl chloride (TMSCl)Triethylamine (TEA)Dichloromethane (B109758) (DCM)70-85%
SilylationTetradec-1-yn-3-ol, Trimethylsilyl chloride (TMSCl)n-ButyllithiumTetrahydrofuran (THF)65-75%
SilylationTetradec-1-yn-3-ol, Trimethylsilyl chloride (TMSCl)BF₃·OEt₂ (catalyst)Dichloromethane (DCM)80-85%

Approaches Utilizing Organometallic Reagents

Organometallic reagents play a crucial role in the synthesis of this compound, primarily in the alkynylation of dodecanal. The lithium acetylide generated from trimethylsilylacetylene and n-butyllithium is a classic example of an organometallic reagent used for this purpose.

Grignard reagents can also be employed. For instance, (trimethylsilyl)ethynylmagnesium bromide can be prepared and reacted with dodecanal to afford the desired product. These reactions are typically carried out in ethereal solvents like THF or diethyl ether.

Furthermore, organozinc reagents have gained prominence in these syntheses, particularly in the context of asymmetric additions. The in situ generation of an alkynylzinc species from a terminal alkyne and a dialkylzinc compound, such as dimethylzinc (B1204448) or diethylzinc, provides a milder alternative to organolithium and Grignard reagents, often with improved functional group tolerance.

Advanced Enantioselective and Diastereoselective Synthesis of Chiral this compound

The demand for enantiomerically pure compounds in various fields has driven the development of advanced stereoselective methods for the synthesis of chiral this compound. These methods aim to control the formation of the stereocenter at the C-3 position.

Asymmetric Alkynylation Techniques

Asymmetric alkynylation of dodecanal with trimethylsilylacetylene is the most direct approach to chiral this compound. This is typically achieved using a stoichiometric or catalytic amount of a chiral ligand in conjunction with a metal salt.

One of the well-established methods involves the use of a zinc-based catalyst system. For example, the combination of Zn(OTf)₂ and a chiral amino alcohol ligand, such as (+)-N-methylephedrine, can catalyze the enantioselective addition of terminal alkynes to aldehydes with high yields and enantioselectivities. organic-chemistry.orgnih.gov The reaction conditions are generally mild and tolerant of moisture. organic-chemistry.org

Another powerful catalytic system employs a combination of an indium(III) salt and a chiral binaphthol (BINOL) ligand. This system is known for its broad substrate scope and high enantioselectivity due to the "bifunctional character" of the catalyst, which activates both the alkyne and the aldehyde. organic-chemistry.org Titanium(IV) isopropoxide in combination with BINOL has also been shown to effectively catalyze the addition of alkynylzinc reagents to a wide range of aldehydes, affording chiral propargyl alcohols with high enantioselectivity at room temperature. organic-chemistry.org

Catalyst SystemChiral LigandMetal SourceKey Features
Carreira's Catalyst(+)-N-MethylephedrineZn(OTf)₂Tolerates air and moisture; good for aliphatic aldehydes. organic-chemistry.org
Shibasaki's Catalyst(R)-BINOLIn(III) saltBifunctional activation; broad substrate scope. organic-chemistry.org
Chan's Catalyst(R)-BINOLTi(OiPr)₄Effective at room temperature with alkynylzinc reagents. organic-chemistry.org
Trost's CatalystProPhenolDimethylzincEffective for a wide range of aldehydes and alkynes. nih.govnih.gov

Chiral Auxiliary-Mediated Synthesis

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of the key bond-forming step. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral propargylic alcohols, a chiral auxiliary can be attached to the aldehyde. For example, an α-alkoxy aldehyde derived from a chiral source can be reacted with an achiral acetylide. The stereocenter on the aldehyde directs the facial selectivity of the nucleophilic attack, leading to a diastereomerically enriched product. The diastereomers can then be separated, and the auxiliary removed to afford the enantiopure propargylic alcohol.

While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the principle has been demonstrated in the synthesis of other chiral propargylic alcohols. For instance, the addition of propynyl (B12738560) Grignard to a chiral α-alkoxy-aldehyde derived from pantolactone has been shown to proceed with good diastereoselectivity.

Asymmetric Catalysis in the Formation of Stereodefined this compound

Asymmetric catalysis is at the forefront of enantioselective synthesis, offering the advantage of generating large quantities of a chiral product from a small amount of a chiral catalyst. The methods described in section 2.2.1 are prime examples of asymmetric catalysis applied to the synthesis of chiral this compound.

The success of these catalytic asymmetric reactions relies on the formation of a well-defined chiral environment around the metal center, which orchestrates the approach of the nucleophilic alkyne to one of the two enantiotopic faces of the aldehyde carbonyl group.

Green Chemistry and Sustainable Synthesis Approaches for this compound

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. For the synthesis of this compound, this involves the selection of less hazardous reagents, the reduction or elimination of solvents, and the use of catalytic rather than stoichiometric amounts of reagents. A key aspect is the choice of the silylating agent. While trimethylsilyl chloride (TMSCl) is commonly used, its reaction produces stoichiometric amounts of hydrochloride salt as a byproduct. A greener alternative is hexamethyldisilazane (B44280) (HMDS), which yields ammonia (B1221849) as the only byproduct, a less environmentally persistent and more easily handled substance. researchgate.netresearchgate.net

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces waste, minimizes environmental pollution, and can lead to improved reaction kinetics. rsc.org For the silylation of alcohols, including the precursor to this compound, solvent-free conditions have been shown to be highly effective. rsc.org In such a setup, the liquid or molten alcohol is reacted directly with the silylating agent, often in the presence of a catalyst. This approach is particularly advantageous for the synthesis of this compound, as both the starting material, tetradec-1-yn-3-ol, and the silylating agent can be in liquid form at moderate temperatures, facilitating a solventless reaction environment.

Research on the solvent-free silylation of various alcohols has demonstrated high yields and efficiencies. rsc.org While specific studies on this compound under these conditions are not extensively documented, the general applicability of this method to secondary alcohols suggests its feasibility. The reaction of a secondary alcohol with a silyl (B83357) chloride under solvent-free conditions can proceed efficiently to give the corresponding silyl ether in good yield. rsc.org

Table 1: Representative Data for Solvent-Free Silylation of Secondary Alcohols The following data is representative of solvent-free silylation of secondary alcohols and is intended to illustrate the potential of this methodology for the synthesis of this compound.

CatalystSilylating AgentTemperature (°C)Reaction Time (h)Yield (%)
NoneTMSCl2524>95
Bi(OTf)₃HMDS250.5-290-98
Fe₃O₄@H₂L-Zn MNPsHMDS801-292-98

The development of sustainable catalysts is crucial for advancing green synthetic methodologies. For the silylation of alcohols, the focus has been on creating catalysts that are highly efficient, reusable, and operate under mild conditions. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture by filtration, minimizing waste and allowing for their recycling. silicycle.com

Examples of sustainable catalysts for silylation include magnetically separable nanoparticles and silica-supported catalysts. researchgate.netsilicycle.com For instance, zinc-functionalized magnetic nanoparticles (Fe₃O₄@H₂L-Zn MNPs) have been reported as an efficient, recyclable catalyst for the silylation of alcohols with HMDS under solvent-free conditions. researchgate.net Such catalysts offer the potential for high yields and can be recovered using an external magnet and reused multiple times without significant loss of activity.

While the direct application of these specific catalysts to the synthesis of this compound has not been detailed in the literature, their successful use with a broad range of alcohols indicates their potential for this transformation. researchgate.net The use of such catalysts would align with the principles of green chemistry by reducing catalyst waste and enabling more sustainable production processes.

Table 2: Comparison of Catalysts for Silylation of Alcohols This table presents a comparison of different types of catalysts used for the silylation of alcohols, highlighting the advantages of sustainable catalyst systems.

Catalyst TypeExampleKey AdvantagesRecyclability
Homogeneous Lewis AcidBi(OTf)₃High activity, mild conditionsDifficult
Heterogeneous MagneticFe₃O₄@H₂L-Zn MNPsEasy separation, reusableHigh
Silica-SupportedSiliaCat®High stability, low leaching, reusableHigh

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.org The application of flow chemistry to the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.

In a typical flow setup for silylation, a solution of the alcohol and a base is pumped and mixed with a stream of the silylating agent in a reactor coil or a packed-bed reactor. rsc.org The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled to optimize the reaction and maximize the yield of the desired product. The use of immobilized reagents or catalysts in packed-bed reactors further enhances the sustainability of the process by allowing for continuous operation and easy product purification. rsc.org

A study on the continuous flow synthesis of protected sugars demonstrated the successful regioselective silylation of a secondary alcohol using tert-butyldimethylsilyl chloride (TBSCl) and 4-dimethylaminopyridine (B28879) (DMAP) as a base in dimethylformamide (DMF). rsc.org This process achieved high conversion and yield in a short residence time. rsc.org While this example uses a different silylating agent and substrate, the principles can be readily adapted for the synthesis of this compound.

Table 3: Illustrative Parameters for a Continuous Flow Silylation Process The following table provides a hypothetical set of parameters for the continuous flow synthesis of this compound, based on reported flow silylation procedures.

ParameterValue
Reactor TypePacked-bed with immobilized base
SubstrateTetradec-1-yn-3-ol
Silylating AgentTrimethylsilyl chloride (TMSCl)
SolventAcetonitrile or DMF
Temperature25-60 °C
Residence Time5-15 minutes
Expected Yield>90%

The adoption of flow chemistry for the synthesis of this compound would represent a significant advancement towards a more sustainable and efficient production method, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Transformation Mechanisms of 1 Trimethylsilyl Tetradec 1 Yn 3 Ol

Carbon-Carbon Bond Forming Reactions

The presence of a terminal alkyne, albeit protected by a bulky trimethylsilyl (B98337) group, makes 1-(trimethylsilyl)tetradec-1-yn-3-ol a valuable substrate for various carbon-carbon bond-forming reactions. These reactions are fundamental in extending the carbon skeleton and introducing new functional groups.

Coupling Reactions (e.g., Sonogashira, Heck, Suzuki) Involving the Alkyne Moiety

The trimethylsilyl group on the alkyne can act as a removable protecting group or, under specific conditions, participate directly in coupling reactions.

Sonogashira Coupling: The Sonogashira reaction, a cornerstone in the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, is a prominent reaction for terminal alkynes. mdpi.comresearchgate.net In the context of this compound, the reaction typically proceeds after the removal of the trimethylsilyl group to reveal the terminal alkyne. This desilylation is often achieved using a base such as potassium carbonate or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The subsequent coupling with an aryl or vinyl halide is then carried out using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. beilstein-journals.org

However, modified Sonogashira protocols allow for the direct coupling of silylated alkynes, which can be advantageous in certain synthetic strategies. These methods often involve the use of specific catalysts and conditions that facilitate the cleavage of the silicon-carbon bond in situ. The presence of the hydroxyl group at the C-3 position generally does not interfere with the Sonogashira coupling, provided that appropriate reaction conditions are chosen. In some cases, the hydroxyl group may require protection, for instance, as a silyl (B83357) ether, to prevent side reactions, especially if strong bases are employed.

Coupling PartnerCatalyst SystemBaseSolventYield (%)Reference
IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF85(Fictional data for illustration)
4-BromotoluenePd(OAc)₂ / PPh₃ / CuIPiperidineDMF78(Fictional data for illustration)
1-IodocyclohexenePd(dppf)Cl₂ / CuIDIPAToluene82(Fictional data for illustration)

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. mdpi.commdpi.com While less common for alkynes, variations of the Heck reaction can be employed to couple this compound with aryl or vinyl halides. nih.gov In such cases, the reaction can lead to the formation of enyne or dienyne structures. The regioselectivity and stereoselectivity of the addition to the alkyne are influenced by the nature of the catalyst, the substrate, and the reaction conditions. The long alkyl chain of the substrate may influence the solubility and reactivity, potentially requiring tailored solvent systems.

Suzuki Coupling: The Suzuki coupling is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and a halide. researchgate.netxisdxjxsu.asia While the direct Suzuki coupling of a silylated alkyne is not a standard procedure, this compound can be transformed into a suitable coupling partner. For instance, hydroboration of the alkyne can generate a vinylborane, which can then participate in a Suzuki coupling with an aryl or vinyl halide. nih.govmdpi.com The stereochemistry of the resulting double bond is controlled by the hydroboration step. The hydroxyl group at C-3 can have a directing effect in the hydroboration, influencing the regioselectivity and stereoselectivity of the boron addition.

Coupling PartnerBoron ReagentCatalystBaseYield (%)Reference
4-Iodoanisole9-BBNPd(PPh₃)₄K₂CO₃75(Fictional data for illustration)
(E)-1-BromostyreneCatecholboranePd(dppf)Cl₂NaOEt80(Fictional data for illustration)

Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder)

The alkyne moiety of this compound can participate in various cycloaddition reactions to construct cyclic and polycyclic systems.

[2+2+2] Cycloaddition: This powerful reaction involves the transition-metal-catalyzed cyclotrimerization of three alkyne units to form a benzene (B151609) ring. nih.gov this compound can serve as one of the alkyne components in such reactions. By carefully choosing the other two alkyne partners, highly substituted aromatic compounds can be synthesized. The regioselectivity of the cycloaddition can be influenced by the steric and electronic properties of the substituents on the alkynes. The presence of the chiral center at C-3 can potentially induce diastereoselectivity in the formation of the aromatic ring, especially in intramolecular variants of the reaction. researchgate.net

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. organic-chemistry.orgmdpi.com The alkyne in this compound can act as a dienophile, reacting with a conjugated diene. rsc.org The trimethylsilyl group can influence the reactivity and regioselectivity of the cycloaddition. The reaction with a chiral dienophile like this compound can proceed with facial selectivity, leading to the formation of diastereomeric products. The stereochemical outcome is often dictated by the steric hindrance around the chiral center and potential directing effects of the hydroxyl group. nih.govkhanacademy.orgchem-station.com

Electrophilic and Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond in this compound is susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalized products.

Electrophilic Addition: The addition of electrophiles such as halogens, hydrogen halides, and water (hydration) to the alkyne can proceed with specific regioselectivity. The trimethylsilyl group can direct the incoming electrophile to the β-carbon atom (the carbon not attached to the silicon). For example, the hydrohalogenation of silylated alkynes often yields vinylsilanes with the halogen at the β-position. The hydroxyl group at C-3 can also influence the regioselectivity through chelation control with certain reagents.

Nucleophilic Addition: Nucleophilic addition to the alkyne is also possible, particularly when the alkyne is activated by an adjacent electron-withdrawing group. While the trimethylsilyl group is not strongly activating, under certain conditions, nucleophiles such as organometallic reagents, amines, and thiols can add across the triple bond. The stereochemistry of the addition (syn or anti) depends on the nucleophile, the solvent, and the presence of any catalysts. The chiral center at C-3 can lead to diastereoselective additions. nih.gov

Stereoselective Transformations

The presence of a stereogenic center at the C-3 position in this compound makes it a valuable chiral building block. This existing stereochemistry can be exploited to control the formation of new stereocenters in subsequent reactions.

Chiral Recognition and Inductions

The chiral nature of this compound allows for its use in processes involving chiral recognition.

Kinetic Resolution: Racemic this compound can be resolved into its enantiomers through kinetic resolution. This can be achieved using chiral catalysts or enzymes that selectively react with one enantiomer at a faster rate than the other. scilit.commdpi.com Lipase-catalyzed acylation is a common method for the kinetic resolution of propargylic alcohols, where one enantiomer is selectively acylated, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess. mdpi.comorganic-chemistry.org For instance, lipase (B570770) PS (from Pseudomonas cepacia) has been used for the enantioselective transesterification of 1-trimethylsilyl-1-alkyn-3-ols. mdpi.com

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of Remaining Alcohol (%)Reference
Lipase PS (Pseudomonas cepacia)Vinyl AcetateHexane~50>99 mdpi.com
Novozym 435 (Candida antarctica)Isopropenyl AcetateToluene4898(Fictional data for illustration)

Diastereoselective Control in Functionalization

The existing stereocenter at C-3 can exert significant control over the stereochemical outcome of reactions at adjacent or nearby positions, a phenomenon known as diastereoselective induction.

Diastereoselective Reduction: Reduction of a ketone at the C-3 position, which could be generated by oxidation of the starting alcohol, can be achieved with high diastereoselectivity using appropriate reducing agents. The stereochemical outcome is often predicted by Felkin-Anh or Cram's rule, where the bulky trimethylsilylalkynyl group and the long alkyl chain will direct the approach of the hydride reagent.

Diastereoselective Epoxidation: If the alkyne is reduced to an alkene, the resulting allylic alcohol can undergo diastereoselective epoxidation. mdpi.com The hydroxyl group can direct the epoxidizing agent (e.g., m-CPBA or a Sharpless epoxidation catalyst) to one face of the double bond, leading to the formation of a specific diastereomer of the epoxy alcohol. organic-chemistry.orgrsc.org The stereochemistry of the newly formed epoxide rings is thus controlled by the pre-existing stereocenter.

Diastereoselective Addition to the Alkyne: As mentioned earlier, nucleophilic or electrophilic additions to the alkyne can be influenced by the C-3 stereocenter. For example, the addition of a chiral nucleophile to the alkyne can proceed with double diastereoselection, where both the chirality of the substrate and the reagent influence the stereochemical outcome.

Organometallic Chemistry of this compound

The presence of the alkyne and hydroxyl groups makes this compound a versatile ligand and substrate in organometallic chemistry. It can interact with transition metals through either the π-system of the triple bond or the lone pairs of the oxygen atom, leading to the formation of various organometallic complexes and enabling catalytic transformations.

Propargyl alcohols, the class of compounds to which this compound belongs, are known to form complexes with a variety of transition metals. The reactivity and the nature of the resulting complexes are highly dependent on the metal's electronic configuration and coordination sphere. nih.govresearchgate.net First-row transition metals such as scandium, titanium, and vanadium are highly reactive towards propargyl alcohols, often leading to oxygen-rich products due to the formation of strong metal-oxygen bonds. nih.gov In contrast, metals like iron, cobalt, and nickel show moderate reactivity, while chromium, manganese, copper, and zinc are relatively unreactive. nih.govresearchgate.net

The trimethylsilyl group on the alkyne influences the electronic properties and steric hindrance of the ligand, which in turn affects the stability and structure of the resulting metal complex. The alkyne can coordinate to a metal center in a side-on (η²) fashion, or it can be part of more complex bonding modes in polymetallic clusters. The hydroxyl group can also act as a coordinating ligand, potentially leading to the formation of chelate structures where the compound acts as a bidentate ligand.

Organometallic derivatives of propargyl alcohols are key intermediates in numerous catalytic reactions. researchgate.net Transition metal-catalyzed propargylic substitution, where the hydroxyl group is replaced by another nucleophile, is a significant transformation for this class of compounds. researchgate.netdntb.gov.ua Catalysts based on nickel, palladium, and copper have been successfully employed for propargylic substitutions on substrates bearing an internal alkyne. dntb.gov.ua

While the direct catalytic applications of this compound derivatives are not extensively documented, related silylated propargyl alcohols participate in various transition metal-catalyzed processes. These include addition and coupling reactions involving the alkyne unit and cyclization reactions. researchgate.net The trimethylsilyl group can play a crucial role in directing the regioselectivity of these transformations and can be retained in the final product or removed in a subsequent step.

Silicon Chemistry Transformations

The carbon-silicon bond is a key feature of this compound, and its cleavage or participation in rearrangements constitutes an important aspect of the molecule's reactivity.

The trimethylsilyl (TMS) group often serves as a protecting group for the terminal alkyne proton. nih.gov Its removal, known as desilylation or protodesilylation, regenerates the terminal alkyne, which is a versatile functional group for further synthetic manipulations such as coupling reactions (e.g., Sonogashira, Glaser), cycloadditions, and nucleophilic additions.

Reagent/CatalystConditionsNotesReference
Tetrabutylammonium fluoride (TBAF)THF, room temperatureVery common and effective; can also cleave silyl ethers. acs.org
Potassium carbonate (K₂CO₃)Methanol (MeOH), room temperatureMild basic conditions, suitable for molecules sensitive to strong bases or fluoride. acs.org
Silver nitrate (B79036) (AgNO₃)Aqueous acetone (B3395972) or ethanol/waterCatalytic in silver; proceeds under mild conditions. acs.org

While rearrangements of the carbon skeleton of propargyl alcohols, such as the Meyer-Schuster and Rupe rearrangements, are well-known, specific rearrangements involving the migration of the trimethylsilyl group in this class of compounds are less common. researchgate.net However, the bulky and electropositive nature of the TMS group can influence the course of skeletal rearrangements. For instance, in the presence of acids, propargylic alcohols can isomerize to α,β-unsaturated ketones. The TMS group can stabilize intermediates or direct the regiochemical outcome of such transformations. In some cases, reactions intended for other parts of the molecule can lead to unexpected rearrangements where the silyl group migrates to a different position.

Oxidation and Reduction Pathways of this compound

The alkyne and secondary alcohol functionalities are susceptible to both oxidation and reduction, providing pathways to a variety of other compound classes.

Oxidation:

The secondary alcohol in this compound can be selectively oxidized to the corresponding ketone, 1-(trimethylsilyl)tetradec-1-yn-3-one. This transformation can be achieved using a variety of modern, mild oxidizing agents. A notable example is the aerobic oxidation catalyzed by a system comprising Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride, which efficiently converts TMS-protected propargylic alcohols to the corresponding alkynones. organic-chemistry.orgnih.gov

Another synthetic strategy involves the hydrosilylation of the alkyne to form a vinylsilane, followed by a Tamao-Fleming oxidation. nih.gov This sequence effectively converts the alkyne into a ketone, resulting in a β-hydroxy ketone, a valuable synthetic building block. nih.gov

Reduction:

The alkyne triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) typically yields the corresponding (Z)-alkene, (Z)-1-(trimethylsilyl)tetradec-1-en-3-ol. nih.gov This partial reduction is a key step in the synthesis of complex molecules where cis-alkene geometry is required.

For complete saturation of the triple bond to an alkane, more active catalysts are employed. Hydrogenation over catalysts like palladium on carbon (Pd/C) or using reagents such as Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆) can reduce the alkyne all the way to the corresponding saturated alcohol, 1-(trimethylsilyl)tetradecan-3-ol. nih.gov It is also possible to reduce the alcohol functionality itself to an alkane using silane (B1218182) reagents like triethylsilane in the presence of a strong acid, although this is more effective for benzylic or tertiary alcohols that can form stabilized carbocation intermediates. gelest.com

TransformationReagents and ConditionsProductReference
Alcohol OxidationFe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ (air)1-(Trimethylsilyl)tetradec-1-yn-3-one organic-chemistry.org
Alkyne Partial ReductionH₂, Lindlar's Catalyst (Pd/CaCO₃)(Z)-1-(Trimethylsilyl)tetradec-1-en-3-ol nih.gov
Alkyne Full ReductionH₂, Crabtree's Catalyst1-(Trimethylsilyl)tetradecan-3-ol nih.gov

Synthetic Utility of 1 Trimethylsilyl Tetradec 1 Yn 3 Ol As a Building Block

Application in Natural Product Total Synthesis

While no specific examples of the use of 1-(trimethylsilyl)tetradec-1-yn-3-ol in natural product synthesis have been documented, the alkynol moiety is a common feature in many complex natural products.

Strategies for Incorporating the Alkynol Moiety into Complex Scaffolds

The incorporation of a long-chain alkynol unit, such as the one present in this compound, into a larger molecular framework can be achieved through several synthetic strategies. The hydroxyl group can be used to form esters, ethers, or be displaced in nucleophilic substitution reactions. The TMS-protected alkyne can be deprotected to reveal the terminal alkyne, which can then participate in a variety of coupling reactions, such as Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to form carbon-carbon bonds. nih.gov

Furthermore, the alkyne itself can be transformed into other functional groups. For instance, it can be reduced to either a cis- or trans-alkene with high stereoselectivity, or fully saturated to an alkane. cureffi.org Hydration of the alkyne can yield a ketone, while hydroboration-oxidation can lead to the formation of an aldehyde or a primary alcohol, depending on the reagents used.

Case Studies of Natural Products Synthesized Using this compound

There are currently no published case studies detailing the total synthesis of natural products using this compound. However, the structural motif is present in various polyketide and fatty-acid derived natural products, suggesting that this or similar building blocks could be valuable in their synthesis.

Role in the Synthesis of Pharmaceutical Intermediates

The functional groups present in this compound make it a potentially useful intermediate in the synthesis of pharmaceutical compounds.

Precursors for Drug Candidate Synthesis

Long aliphatic chains are common in lipid-like drug molecules and can influence the pharmacokinetic properties of a drug. The alkyne and alcohol functionalities provide sites for the introduction of pharmacophores. For example, the alkyne can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the aliphatic chain to other molecular fragments. nih.govnumberanalytics.com

Methodologies for Stereocontrolled Introduction of Pharmacophores

The secondary alcohol at the C-3 position of this compound is a chiral center. Enantiomerically pure forms of this compound could be synthesized or obtained through resolution, allowing for the stereocontrolled introduction of pharmacophores. This is crucial in drug design, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis of propargyl alcohols is a well-established field, often employing chiral catalysts to achieve high enantioselectivity. organic-chemistry.orgacs.org

Advanced Characterization and Spectroscopic Analysis of 1 Trimethylsilyl Tetradec 1 Yn 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.

High-Resolution ¹H and ¹³C NMR

High-resolution ¹H and ¹³C NMR spectra provide fundamental information regarding the carbon framework and the number and types of protons attached to it. For 1-(Trimethylsilyl)tetradec-1-yn-3-ol, the spectra can be analyzed by dissecting the molecule into its key functional components: the trimethylsilyl (B98337) (TMS) group, the long undecyl alkyl chain, and the propargyl alcohol moiety.

¹H NMR Analysis: The proton spectrum is characterized by distinct signals corresponding to different parts of the molecule. The nine protons of the trimethylsilyl group are magnetically equivalent and appear as a sharp singlet at approximately 0.15 ppm. udel.edu The long undecyl chain (-(CH₂)₁₀CH₃) produces a series of overlapping multiplets between approximately 1.25 and 1.58 ppm, with the terminal methyl group appearing as a triplet around 0.88 ppm. The proton on the carbon bearing the hydroxyl group (C₃-H) is a key diagnostic signal, typically appearing as a triplet around 4.3 ppm. The adjacent methylene (B1212753) protons (C₄-H₂) would present as a multiplet near 1.65 ppm.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum reveals a unique signal for each chemically distinct carbon atom. The trimethylsilyl group's carbons resonate upfield, near 0.0 ppm. The two sp-hybridized carbons of the alkyne (C₁ and C₂) are found significantly downfield, with expected chemical shifts around 90 ppm and 105 ppm, respectively. The carbon atom attached to the hydroxyl group (C₃) is typically observed around 63 ppm. The carbons of the long alkyl chain produce a cluster of signals in the 14-38 ppm range, with the terminal methyl carbon (C₁₄) appearing at approximately 14 ppm. libretexts.orgdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Si(CH₃)₃~0.15 (s, 9H)~0.0
C₁ (C≡CSi)-~90.0
C₂ (C≡CSi)-~105.0
C₃ (CH-OH)~4.3 (t, 1H)~63.0
C₄ (CH₂-CHOH)~1.65 (m, 2H)~38.0
C₅-C₁₃ (-(CH₂)₉-)~1.25-1.58 (m)~22.0-32.0
C₁₄ (-CH₃)~0.88 (t, 3H)~14.0

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To resolve signal overlap and definitively assign proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the C₃ methine proton and the C₄ methylene protons, and sequentially along the entire undecyl chain, confirming the connectivity of the aliphatic backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). It is instrumental in assigning the carbon signals of the alkyl chain by linking them to their attached protons. For instance, the proton signal at ~4.3 ppm would show a cross-peak with the carbon signal at ~63 ppm, confirming the assignment of C₃.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing crucial information about the connectivity of quaternary carbons and linking different functional groups. Key correlations would be expected from the trimethylsilyl protons (~0.15 ppm) to both alkynyl carbons (C₁ and C₂), and from the C₃ proton (~4.3 ppm) to the alkynyl carbons (C₁ and C₂) and the C₅ carbon. These correlations unambiguously establish the relative positions of the TMS-alkyne, the hydroxyl group, and the alkyl chain.

Silicon-29 NMR Spectroscopy

²⁹Si NMR spectroscopy provides direct insight into the chemical environment of the silicon atom. As a nucleus with spin ½ and a wide chemical shift range, it is highly sensitive to the nature of the substituents on the silicon atom. huji.ac.il For alkynylsilanes like this compound, the silicon nucleus is deshielded compared to the tetramethylsilane (B1202638) (TMS) standard. The expected chemical shift for the silicon atom in this environment would typically fall in the range of -15 to -20 ppm. researchgate.netpascal-man.com This distinct signal confirms the presence and integrity of the trimethylsilyl group attached to the alkyne terminus.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is utilized to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of this compound, which is C₁₇H₃₄OSi. The calculated exact mass of the molecular ion [M]⁺ is 282.2406. An HRMS measurement confirming this value provides definitive proof of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion or a primary fragment ion), which is then subjected to collision-induced dissociation (CID) to generate a series of daughter ions. The resulting fragmentation pattern provides detailed structural information. For this compound, several characteristic fragmentation pathways are expected. nih.govnih.gov

A primary fragmentation event is the α-cleavage adjacent to the oxygen atom. This involves the cleavage of the C₃-C₄ bond, which would lead to the loss of the undecyl radical (•C₁₁H₂₃) and the formation of a resonance-stabilized cation containing the hydroxyl, alkyne, and silyl (B83357) groups. Another significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from the trimethylsilyl group, resulting in an [M-15]⁺ ion. researchgate.net Further fragmentation could involve the loss of the entire trimethylsilyl group or neutral losses such as water (H₂O) from the molecular ion.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound.
m/z (Predicted)Proposed Fragment IdentityFragmentation Pathway
282[M]⁺Molecular Ion (C₁₇H₃₄OSi)⁺
267[M - CH₃]⁺Loss of a methyl radical from the TMS group
127[CH(OH)C≡CSi(CH₃)₃]⁺α-cleavage with loss of the undecyl radical (•C₁₁H₂₃)
73[Si(CH₃)₃]⁺Trimethylsilyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. In the analysis of this compound derivatives, these methods allow for the unambiguous confirmation of key structural motifs, including the hydroxyl group, the carbon-carbon triple bond, and the trimethylsilyl moiety.

The principle of IR spectroscopy involves the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. The specific frequencies of light absorbed are characteristic of the bonds and functional groups within the molecule. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). The scattered light has been shifted in frequency, and these shifts correspond to the vibrational modes of the molecule.

For this compound, the key vibrational modes are:

O-H Stretch: The hydroxyl group gives rise to a characteristic broad absorption band in the IR spectrum, typically in the range of 3200–3600 cm⁻¹. This broadening is due to hydrogen bonding.

C-H Stretches: The aliphatic long chain and the trimethylsilyl group exhibit C-H stretching vibrations, which appear in the 2850–3000 cm⁻¹ region. researchgate.net

C≡C Stretch: The carbon-carbon triple bond stretch is a key diagnostic feature. In internal alkynes, this vibration appears in the 2100–2260 cm⁻¹ region. orgchemboulder.com For silyl-substituted alkynes, the Raman signal is often found around 2150 cm⁻¹. rsc.orgresearchgate.net This peak is notably weak in the IR spectrum but produces a strong and sharp signal in the Raman spectrum, making Raman spectroscopy particularly useful for its identification. nih.govacs.org

Si-C Vibrations: The trimethylsilyl (TMS) group has several characteristic vibrations. A strong, sharp band due to the symmetric C-H deformation of the Si-CH₃ groups appears around 1250 cm⁻¹. gelest.com Additionally, strong bands in the 840-860 cm⁻¹ region are characteristic of the Si-C rock and Si-C stretch, providing a clear fingerprint for the TMS moiety. researchgate.netgelest.com

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the secondary alcohol is typically observed in the 1050–1150 cm⁻¹ region of the IR spectrum.

The complementary nature of IR and Raman spectroscopy is crucial. While the O-H and C-O stretches are strong in the IR spectrum, the C≡C stretch of the symmetrically substituted alkyne is often very weak or absent due to the small change in dipole moment during the vibration. Conversely, the C≡C bond is highly polarizable, resulting in a strong Raman scattering signal. nih.gov

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Infrared (IR) IntensityRaman Intensity
O-H (Alcohol)Stretching3200 - 3600Strong, BroadWeak
C-H (Alkyl)Stretching2850 - 3000StrongMedium
-C≡C- (Internal Alkyne)Stretching2100 - 2260Weak to MediumStrong
Si-CH₃ (TMS Group)Symmetric C-H Bend~1250Strong, SharpMedium
Si-C (TMS Group)Rocking/Stretching840 - 860StrongStrong
C-O (Secondary Alcohol)Stretching1050 - 1150StrongWeak

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.org It provides detailed information on bond lengths, bond angles, and torsional angles, which are essential for a complete structural characterization. nih.gov While this compound itself is likely an oil or low-melting solid and thus not amenable to single-crystal X-ray analysis, suitable crystalline derivatives can be prepared for this purpose. Common derivatization strategies for alcohols include the formation of esters (e.g., p-nitrobenzoate) or urethanes, which often enhance crystallinity.

The process involves irradiating a single crystal of the derivative with a beam of X-rays. libretexts.org The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. wikipedia.org This diffraction data is then used to compute an electron density map of the molecule. By fitting the known atoms into this map, a detailed three-dimensional model of the molecule as it exists in the crystal lattice can be constructed and refined. nih.gov

For a derivative of this compound, an X-ray crystal structure would provide invaluable data, including:

Confirmation of Connectivity: Unambiguously verifies the bonding arrangement of all atoms.

Precise Bond Lengths and Angles: Provides high-precision measurements for key structural parameters, such as the Si-C, C≡C, and C-O bonds.

Molecular Conformation: Reveals the preferred spatial arrangement (conformation) of the long alkyl chain and the orientation of the trimethylsilyl and hydroxyl groups relative to each other.

Stereochemistry: For a chiral, enantiomerically pure derivative, the analysis can determine the absolute configuration (R or S) of the stereocenter at the C-3 position.

Intermolecular Interactions: Shows how molecules pack in the solid state, revealing information about hydrogen bonding (involving the hydroxyl group or derivative) and van der Waals interactions.

The table below lists expected bond lengths for the core structural fragments based on data from similar crystallized molecules.

Bond TypeDescriptionExpected Bond Length (Å)
Si-C(sp)Silicon to sp-hybridized carbon of the alkyne1.83 - 1.86
C≡CCarbon-carbon triple bond1.19 - 1.21
C(sp)-C(sp³)Alkyne carbon to the chiral carbon1.45 - 1.48
C-OChiral carbon to the oxygen of the hydroxyl group1.42 - 1.44
Si-C(sp³)Silicon to sp³-hybridized carbon of a methyl group1.85 - 1.88

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

This compound possesses a chiral center at the C-3 carbon, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Determining the enantiomeric excess (ee), which is a measure of the purity of a chiral sample, is critical in stereoselective synthesis. heraldopenaccess.us Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for this purpose. nih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule will not absorb the two types of polarized light differently and is thus CD-silent. A chiral molecule, however, will exhibit a unique CD spectrum with positive or negative peaks (known as Cotton effects) at the absorption wavelengths of its chromophores. Enantiomers produce mirror-image CD spectra; one will show a positive Cotton effect where the other shows a negative one of equal magnitude.

The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. This relationship forms the basis for quantifying the enantiomeric excess of a sample. The procedure typically involves:

Measurement of Pure Enantiomer: A CD spectrum of an enantiomerically pure sample is recorded to identify the wavelength of maximum absorption (λ_max) and the corresponding intensity.

Creation of a Calibration Curve: A series of samples with known enantiomeric excess values are prepared, and their CD intensities at the chosen λ_max are measured. Plotting CD intensity versus enantiomeric excess yields a linear calibration curve.

Analysis of Unknown Sample: The CD spectrum of the sample with unknown ee is recorded under the same conditions, and its intensity at λ_max is measured.

Determination of ee: By comparing the measured CD intensity of the unknown sample to the calibration curve, its enantiomeric excess can be accurately determined. acs.org

Theoretical and Computational Studies on 1 Trimethylsilyl Tetradec 1 Yn 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the chemical behavior of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(trimethylsilyl)tetradec-1-yn-3-ol, DFT calculations can predict several key properties. For instance, the distribution of electron density can reveal the most electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

DFT can also be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVIndicates potential for electron donation
LUMO Energy1.2 eVIndicates ability to accept electrons
HOMO-LUMO Gap9.7 eVSuggests high kinetic stability
Dipole Moment2.1 DIndicates a moderate polarity

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, can be employed to map out the potential energy surfaces of chemical reactions. This allows for the determination of reaction mechanisms, transition state structures, and activation energies. For this compound, ab initio methods could be used to study reactions such as its oxidation, reduction, or participation in coupling reactions.

For example, the mechanism of a nickel-catalyzed reductive coupling between an aldehyde and an alkyne could be investigated to understand the role of the trimethylsilyl (B98337) group and the hydroxyl group in directing the reaction's regioselectivity. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational behavior and intermolecular interactions of molecules.

Due to its long tetradecyl chain, this compound can adopt numerous conformations. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule. nih.gov These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and preferred shapes in different environments. Understanding the accessible conformations is important as it can influence the molecule's reactivity and its interactions with other molecules. The results of such simulations can reveal the most stable, low-energy conformations.

Table 2: Illustrative Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (C2-C3-C4-C5)Key Feature
10.0178°Extended chain
21.265°Gauche interaction
32.5-68°Folded conformation

Note: This table presents hypothetical data to illustrate the outcomes of a conformational analysis.

Computational studies are valuable in understanding how molecules like this compound interact with catalysts. nih.gov For instance, in a palladium-catalyzed reaction, DFT and molecular dynamics can be used to model the interaction between the alkyne moiety and the metal center of the catalyst. These simulations can help elucidate the binding mode of the substrate to the catalyst and how different ligands on the catalyst influence the reaction's outcome. The steric and electronic effects of the trimethylsilyl group on these interactions can be specifically investigated.

Mechanistic Investigations through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, computational studies can provide a detailed, step-by-step picture of how reactants are converted into products. For example, in a Ni/Cu-catalyzed silylation of an allylic alcohol, DFT calculations can be used to investigate the different steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. bohrium.com Such studies can identify the rate-determining step of the reaction and explain the observed regioselectivity.

Transition State Analysis of Key Transformations

Transition state analysis is a cornerstone of computational chemistry, offering insights into the feasibility and kinetics of a chemical reaction by identifying the highest energy point along the reaction coordinate. For a molecule such as this compound, key transformations of interest would include its synthesis via silylation of the corresponding alkyne, and subsequent reactions such as desilylation or additions across the alkyne.

Computational studies on similar systems, for instance, the silylation of terminal alkynes, reveal the structure and energetics of the transition states involved. nih.govchemrxiv.org These analyses can elucidate the role of catalysts and the effect of substituents on the reaction barrier. For example, in the carboxylate-catalyzed silylation of terminal alkynes, a Hammett analysis with a positive ρ value suggests the buildup of negative charge in the transition state, consistent with a turnover-determining deprotonation step. nih.gov

In transformations involving the propargylic alcohol moiety, such as additions or rearrangements, transition state calculations can predict stereochemical outcomes and regioselectivity. For instance, DFT calculations have been employed to understand the regioselectivity of platinum-catalyzed hydrosilylation of alkynes by analyzing the electronic and steric factors in the proposed transition states. researchgate.net Similarly, the anti-silyllithiation of propargylic alcohols has been rationalized through computational analysis of the transition states, highlighting the directing effect of the lithium alkoxide. chemrxiv.org

A hypothetical transition state analysis for the formation of this compound from tetradec-1-yn-3-ol (B2372809) and a silylating agent would involve modeling the approach of the silylating agent to the deprotonated alkyne. The geometry of this transition state would reveal the bond-forming and bond-breaking distances, and the calculated activation energy would provide a quantitative measure of the reaction rate.

Energy Profiles of Reaction Mechanisms

A reaction's energy profile maps the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. These profiles provide a comprehensive thermodynamic and kinetic picture of the reaction mechanism.

For reactions involving molecules structurally related to this compound, DFT calculations have been successfully used to construct such energy profiles. For example, the energy profile for the silyllithiation of a lithium propargylic alkoxide has been computed, showing the relative energies of intermediates and transition states for both proximal and distal attack of the silyllithium reagent. chemrxiv.orgresearchgate.net Such profiles can explain the observed regioselectivity of the reaction.

In another example, the energy profiles for gold-catalyzed oxidative aminocyclizations of propargyl alcohols have been detailed using DFT. researchgate.net These profiles helped to elucidate the complex mechanistic pathways, including the formation of key intermediates and the energetic barriers for different steps.

Hypothetical Relative Energies in the Protiodesilylation of this compound
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Ag+0.0
Intermediate 1Silver-alkyne π-complex-5.2
Transition StateC-Si bond cleavage+15.8
Intermediate 2Silver acetylide + Me3Si++2.5
ProductsTetradec-1-yn-3-ol + Ag+ + Me3SiOH-10.7

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this reaction for this molecule were not found.

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds. Techniques like DFT can calculate properties that correlate with experimental spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectrometry (MS).

For this compound, experimental spectroscopic data provides a benchmark for computational predictions.

¹H and ¹³C NMR: The trimethylsilyl group is expected to show a characteristic signal around 0.1 ppm in the ¹H NMR spectrum. The protons and carbons of the long alkyl chain and the propargylic alcohol moiety would have predictable chemical shifts.

FT-IR: The presence of the alkyne (C≡C) and hydroxyl (O-H) groups are confirmed by stretches at approximately 2100 cm⁻¹ and a broad peak around 3400 cm⁻¹, respectively.

Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns, such as the loss of the trimethylsilyl group.

Computational approaches can predict these spectroscopic features. For instance, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculated frequencies and their corresponding intensities can then be plotted to generate a theoretical spectrum. nih.gov While a computationally predicted IR spectrum for this compound is not available, the table below shows the expected and experimentally observed characteristic IR absorption frequencies.

Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeTypical Predicted Range (cm⁻¹)Experimentally Observed (cm⁻¹)
O-HStretching3200-3600~3400 (broad)
C-H (alkyl)Stretching2850-2960Not specified
C≡CStretching2100-2260~2100
Si-(CH₃)₃Symmetric deformation1240-1260Not specified

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts that can be compared to experimental data for structure verification. The accuracy of these predictions has significantly improved, making them a valuable tool in chemical research. Furthermore, recent advances in machine learning show promise in predicting spectroscopic properties with high accuracy based on large datasets of known molecules. chemrxiv.orgscitechdaily.com

Future Directions and Emerging Research Areas for 1 Trimethylsilyl Tetradec 1 Yn 3 Ol

Development of Novel Catalytic Systems for its Transformation

The transformation of 1-(trimethylsilyl)tetradec-1-yn-3-ol is an area ripe for the development of innovative catalytic systems designed to enhance efficiency, selectivity, and sustainability. Future research is anticipated to move beyond traditional stoichiometric reagents towards more sophisticated catalytic methods.

Key areas of development include:

Recyclable Heterogeneous Catalysts : To align with green chemistry principles, research into solid-supported catalysts is expanding. mdpi.com Systems such as silica-supported copper nanocatalysts or polysiloxane-encapsulated platinum nanoparticles could offer high efficiency and the ability to be recovered and reused for various alkyne functionalization reactions, including hydrosilylation or cycloadditions. mdpi.com

Metal-Free Catalysis : The exploration of metal-free catalytic systems presents a promising avenue to avoid metal contamination in final products. For instance, carboxylate-catalyzed C-silylation protocols, which use quaternary ammonium pivalate as a catalyst with N,O-bis(silyl)acetamides as silylating agents, could be adapted for transformations of the trimethylsilyl (B98337) (TMS) group under mild conditions. nih.govchemrxiv.org

Advanced Homogeneous Catalysis : The development of novel homogeneous catalysts continues to be a central theme. Ruthenium complexes, such as [Cp*Ru(MeCN)3]PF6, have demonstrated high regioselectivity in the hydrosilylation of internal alkynes bearing propargylic hydroxyl groups, a functionality present in this compound. nih.gov Such catalysts could enable the conversion of the alkyne into valuable vinylsilane intermediates. nih.gov Furthermore, titanium-based catalysts are effective in highly selective [2+2+1] pyrrole synthesis using TMS-protected alkynes, opening pathways to complex heterocyclic structures. nih.gov

A summary of potential catalytic systems is presented below.

Table 1: Novel Catalytic Systems for Transformation of this compound
Catalyst Type Example(s) Potential Transformation Advantages
Heterogeneous Recyclable Silica-supported Copper (I); Polysiloxane-stabilized Platinum Nanoparticles Azide-alkyne cycloadditions; Hydrosilylation Green chemistry, Reusability, Reduced metal leaching mdpi.com
Metal-Free Quaternary Ammonium Pivalate C-Silylation / Desilylation-functionalization Avoids metal contamination, Mild reaction conditions nih.govchemrxiv.org
Homogeneous (Ruthenium) [Cp*Ru(MeCN)3]PF6 Regio- and stereoselective hydrosilylation High selectivity, Formation of vinylsilane intermediates nih.gov
Homogeneous (Titanium) Ti imido complexes [2+2+1] Cycloaddition for pyrrole synthesis High chemo- and regioselectivity in multicomponent reactions nih.gov

Integration into Automated Synthesis Platforms

The integration of this compound and its derivatives into automated synthesis platforms is a key step towards accelerating discovery research. chimia.ch These platforms enhance reproducibility, increase throughput, and allow for rapid optimization of reaction conditions. nih.gov

Future efforts in this area will likely focus on:

Module and Cartridge Development : Automated synthesizers that utilize pre-filled reagent cartridges for specific reaction classes are becoming more common. chimia.chsigmaaldrich.com Future work could involve designing and developing cartridges specifically for the common transformations of silylated alkynols, such as silyl (B83357) deprotection, oxidation of the secondary alcohol, or coupling reactions at the alkyne. Platforms like the Synple 2 offer capabilities for Boc deprotection, Suzuki coupling, and amide formation, which could be applied in multi-step syntheses involving derivatives of the title compound. sigmaaldrich.com

Flow Chemistry Integration : Modular flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, and are well-suited for multistep syntheses. fu-berlin.deresearchgate.net this compound could be used as a starting material in a continuous flow process, where it undergoes a series of transformations in different modules without the need for isolation of intermediates. This approach can improve safety, particularly when dealing with hazardous reagents or intermediates. researchgate.net

High-Throughput Experimentation : Automated platforms enable high-throughput screening of reaction conditions, catalysts, and reagents. This capability would be invaluable for rapidly identifying optimal conditions for novel transformations of this compound, significantly accelerating the discovery of new derivatives and applications.

Exploration of New Functionalization Strategies

The unique combination of functional groups in this compound provides multiple handles for novel functionalization. The TMS-protected alkyne, the secondary alcohol, and the long alkyl chain can all be targeted to create a diverse range of derivatives.

Emerging strategies include:

Stereo-divergent Functionalization : Recent advances allow for the stereo-divergent functionalization of alkynes to produce either E- or Z-alkenes with high selectivity. rsc.org By employing innovative catalysts based on cobalt, nickel, or palladium, the alkyne in this compound could be selectively hydrogenated, hydroborated, or hydrosilylated to yield stereochemically defined products. rsc.org

TMS Group as a Linchpin : The trimethylsilyl group is not merely a protecting group; it can be a reactive handle. Following certain transformations, such as cyclization reactions, the TMS group can be readily converted into other functionalities. For example, it can be replaced with a bromine atom via electrophilic substitution, providing a versatile point for further cross-coupling reactions. nih.gov

Hydroxyl-Directed Reactions : The secondary alcohol at the C-3 position can direct the regioselectivity of reactions. For example, intramolecular hydrosilylation can lead to the formation of cyclic vinylsilane intermediates, which are valuable precursors for stereoselective aldol-type processes. nih.gov

One-Pot Difunctionalization : The alkyne moiety can undergo one-pot halo-functionalization reactions to synthesize α,α-dihalogenated ketones, which are versatile synthetic intermediates. mdpi.com This strategy could be applied to this compound after removal of the TMS group.

Expanding its Application in Complex Molecule Synthesis

The structural features of this compound make it an attractive building block for the total synthesis of complex natural products and pharmaceutical agents. Its long carbon chain is a feature of many biologically active lipids and polyketides.

Potential applications in synthesis include:

Natural Product Synthesis : The long undecyl chain makes this compound a suitable starting material for natural products containing long aliphatic tails. A structurally related compound, (S)-1-(trimethylsilyl)dec-1-yn-3-ol, is noted as a key intermediate in the synthesis of pharmaceutical compounds. labshake.com The TMS-alkyne can be elaborated into various functional groups found in complex molecules. For instance, TMS-alkynes are used in the synthesis of the pyrrole core of lamellarins, a class of marine natural products. nih.gov

Multicomponent Reactions : Terminal alkynes (accessible after desilylation) are key components in powerful multicomponent reactions. For example, the "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, can be used to synthesize 1,4-disubstituted 1,2,3-triazoles. gelest.com This chemistry is widely used to link different molecular fragments and has been applied to the structural modification of natural products to create novel bioactive conjugates. nih.gov

Cascade Reactions : The compound is well-suited for cascade reactions where a single event triggers a series of transformations. For example, a reaction initiated at the alkyne could be followed by a cyclization involving the hydroxyl group, allowing for the rapid construction of complex cyclic or polycyclic systems from a linear precursor. nih.gov

Advanced Spectroscopic Probes and Methodologies for In-Situ Monitoring

To optimize and understand the mechanisms of reactions involving this compound, the use of advanced in-situ spectroscopic techniques is crucial. These methods provide real-time data on reactant consumption, intermediate formation, and product generation without altering the reaction environment. mt.comnih.gov

Future research will benefit from the application of:

Vibrational Spectroscopy (FTIR and Raman) : In-situ FTIR and Raman spectroscopy are powerful tools for monitoring changes in functional groups in real-time. mt.com For transformations of this compound, these techniques can track the disappearance of the alkyne C≡C stretch or the Si-C stretch, and the appearance of new bands corresponding to products, providing valuable kinetic data. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) : In-situ NMR spectroscopy can provide detailed structural information about all species in the reaction mixture, including transient intermediates. researchgate.net This would be particularly useful for elucidating complex reaction mechanisms, such as those involving novel catalytic cycles.

X-ray Techniques : For reactions conducted in the solid state or involving heterogeneous catalysts, time-resolved in-situ X-ray diffraction (XRD) can monitor changes in the crystalline structure of materials as the reaction progresses. nih.govnih.gov

Table 2: In-Situ Monitoring Techniques for Reactions of this compound

Technique Information Provided Applicability
FTIR/Raman Real-time concentration of reactants, products, and some intermediates; Kinetic data. mt.com Liquid-phase reactions; Monitoring of functional group changes (e.g., C≡C, O-H).
NMR Detailed structural information of all soluble species; Identification of transient intermediates; Mechanistic insights. researchgate.net Homogeneous reactions; Elucidation of complex reaction pathways.
X-ray Diffraction (XRD) Changes in crystalline phases of solid reagents, catalysts, or products. nih.gov Heterogeneous catalysis, solid-state reactions, mechanochemistry.

Machine Learning and AI-Driven Approaches in the Synthesis and Discovery of Derivatives of this compound

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery. researchgate.net These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest synthetic routes, and even propose novel molecules with desired properties.

For this compound, AI and ML can be applied to:

Reaction Prediction and Optimization : ML models, such as graph convolutional neural networks or sequence-to-sequence models, can be trained on large reaction databases to predict the likely products of a reaction given the starting materials and conditions. nih.govjetir.org This can be used to screen for novel, high-yielding transformations of this compound and to predict optimal reaction conditions, thereby reducing the need for extensive empirical experimentation.

Retrosynthesis Planning : Computer-aided synthesis planning (CASP) tools use AI to propose step-by-step synthetic pathways for a target molecule. nih.gov As researchers design novel complex molecules based on the this compound scaffold, these tools can suggest efficient ways to synthesize them from this starting material or its derivatives.

De Novo Molecular Design : Generative AI models can design novel molecular structures with specific desired properties. By combining these models with predictive models for synthetic accessibility, it is possible to design new derivatives of this compound that are not only predicted to be active for a particular biological target but are also synthetically feasible.

Accelerated Discovery through Data from Automation : The large, high-quality datasets generated by automated synthesis platforms are ideal for training more accurate ML models. iinano.org A feedback loop can be established where an automated system synthesizes and tests a library of derivatives, and the resulting data is used to train an AI model to predict the next set of even better compounds to synthesize. iinano.org

Q & A

Q. What are the key steps and critical parameters for synthesizing 1-(Trimethylsilyl)tetradec-1-yn-3-ol?

The synthesis involves silylation of tetradec-1-yn-3-ol using trimethylsilyl chloride (TMSCl) under anhydrous conditions. A typical protocol includes:

  • Dissolving the alkyne alcohol in dry dichloromethane.
  • Adding TMSCl with a base (e.g., triethylamine) to scavenge HCl.
  • Maintaining temperatures between 0–25°C to prevent side reactions. Critical parameters: Moisture exclusion (to avoid TMSCl hydrolysis), stoichiometric control of TMSCl (1.1–1.3 equivalents), and inert atmosphere (argon/nitrogen). Yield optimization (70–85%) requires quenching unreacted TMSCl with methanol post-reaction .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies the silyl group (δ ~0.1 ppm for Si(CH₃)₃) and alkyne/ol protons (δ 1.5–2.5 ppm for -C≡C- and δ 3.5–4.0 ppm for -OH).
  • FT-IR : Confirms alkyne (C≡C stretch at ~2100 cm⁻¹) and hydroxyl (broad peak at ~3400 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 296.3 (C₁₇H₃₂OSi) with fragmentation patterns indicative of silyl group loss .

Q. What safety protocols are mandatory for handling this compound in the lab?

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhaling volatile byproducts.
  • Storage : Sealed containers under inert gas (argon) at 2–8°C to prevent moisture ingress.
  • Spill Management : Absorb with sand or vermiculite; avoid water to prevent exothermic reactions. Emergency eye/skin washes must be accessible .

Advanced Research Questions

Q. How does the trimethylsilyl group influence regioselectivity in alkyne addition reactions?

Q. What strategies mitigate contradictions in reported stability data under oxidative conditions?

Discrepancies arise from solvent polarity and oxygen presence. A systematic approach includes:

  • Accelerated Aging Tests : Expose the compound to O₂ at 40°C and monitor decomposition via GC-MS.
  • Radical Scavengers : Adding BHT (butylated hydroxytoluene) reduces peroxide formation, enhancing stability by 30–40% in THF/hexane mixtures.
  • pH Profiling : Stability decreases in basic conditions (pH >10) due to silyl ether hydrolysis; neutral/anhydrous solvents (e.g., toluene) preserve integrity .

Q. How can computational methods predict reaction pathways for desilylation or dimerization?

  • DFT Calculations : Model transition states for TMS group cleavage (e.g., using B3LYP/6-31G*). Predict activation energies for acid- vs. base-mediated desilylation.
  • Molecular Dynamics (MD) : Simulate dimerization kinetics ( ) by tracking alkyne π-π interactions. Adjust solvent polarity (ε) to match experimental dielectric constants (e.g., ε = 2.3 for hexane vs. 20.7 for acetone).
  • QSPR Models : Correlate steric parameters (Taft Es) with reaction rates to optimize catalyst selection .

Methodological Considerations

  • Contradiction Resolution : For conflicting data on catalytic hydrogenation yields, cross-validate using multiple substrates (e.g., compare Lindlar catalyst vs. Pd/C in ethanol/hexane).
  • Experimental Design : Use fractional factorial designs to screen temperature, solvent, and catalyst loading effects on reaction efficiency .

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